molecular formula C14H10ClN3O4S B2908242 N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide CAS No. 1798415-36-7

N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2908242
CAS No.: 1798415-36-7
M. Wt: 351.76
InChI Key: YJDIIQOFWGRLRQ-UHFFFAOYSA-N
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Description

N-[(6-Chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide is a synthetic organic compound characterized by a 2-cyano-3-(furan-2-yl)prop-2-enamide core linked to a 6-chloropyridin-3-ylmethanesulfonyl group.

Properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methylsulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O4S/c15-13-4-3-10(8-17-13)9-23(20,21)18-14(19)11(7-16)6-12-2-1-5-22-12/h1-6,8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDIIQOFWGRLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C(=O)NS(=O)(=O)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide typically involves multiple steps:

    Formation of the Chloropyridine Intermediate: The starting material, 6-chloropyridine, is subjected to a series of reactions to introduce the methanesulfonyl group. This can be achieved through sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Cyano Group: The intermediate is then reacted with a suitable nitrile source, such as sodium cyanide, under controlled conditions to introduce the cyano group.

    Formation of the Furan Ring: The final step involves the formation of the furan ring through a cyclization reaction, which can be facilitated by using a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce the cyano group to an amine.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO₄, H₂O₂, under acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, in solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Amines, thiols, in solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyridines.

Scientific Research Applications

Chemistry

In organic synthesis, N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound may serve as a precursor for the synthesis of biologically active molecules

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The presence of the cyano and furan groups indicates potential activity as anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the materials science industry, this compound could be used in the development of novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The cyano group could form hydrogen bonds or electrostatic interactions with amino acid residues, while the furan ring could engage in π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the sulfonamide substituent, the aryl/heteroaryl groups attached to the prop-2-enamide core, or the pyridine ring modifications. Below is a detailed comparison:

Table 1: Structural and Physical Property Comparison

Compound Name / ID Molecular Formula Key Substituents/Modifications Melting Point (°C) Key Evidence Source
N-[(6-Chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide C₁₅H₁₂ClN₃O₄S 6-Chloropyridinylmethanesulfonyl, furan-2-yl Not reported N/A (hypothetical)
2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5b) C₁₇H₁₅N₃O₃S 4-Methoxyphenyl, 4-sulfamoylphenyl 292
2-Cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5c) C₁₆H₁₂ClN₃O₂S 4-Chlorophenyl, 4-sulfamoylphenyl 286
N-((6-Chloropyridin-3-yl)methyl)-N-ethylmethanediamine (Metabolite C, ) C₉H₁₄ClN₃ 6-Chloropyridinylmethyl, ethylmethanediamine Not reported
2-Cyano-3-(furan-2-yl)-N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide (6142-37-6) C₂₃H₁₉N₃O₄S Furan-2-yl, 3-nitrobenzyl-thiazolyl Not reported
6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine () C₈H₁₀ClN₃O₂ 6-Chloropyridine, nitro, isopropylamine Not reported

Key Observations:

Core Structure Variations: The target compound shares the 2-cyano-3-(aryl)prop-2-enamide backbone with compounds 5b and 5c (), but replaces the 4-substituted phenyl group with a furan-2-yl moiety. The furan’s electron-rich nature may influence reactivity or binding compared to phenyl derivatives . In contrast, nitenpyram metabolites () retain the 6-chloropyridinylmethyl group but lack the sulfonamide and enamide functionalities, highlighting the target compound’s complexity .

Sulfonamide Substituents: Compounds 5b and 5c feature a 4-sulfamoylphenyl group, whereas the target compound uses a 6-chloropyridinylmethanesulfonyl substituent.

Physical Properties: High melting points (286–292°C) for 5b and 5c () suggest strong intermolecular interactions (e.g., hydrogen bonding via sulfonamide and cyano groups).

Synthetic Relevance: The 6-chloropyridinylmethyl group is recurrent in intermediates for pesticides (e.g., nitenpyram in ) and sulfonamide drugs ().

Bioactivity Clues :

  • While direct data are absent, structurally related compounds in (6-chloro-3-nitropyridin-2-amine derivatives) exhibit anticancer activity, suggesting the chloropyridine moiety’s pharmacological relevance .

Biological Activity

N-[(6-chloropyridin-3-yl)methanesulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that may contribute to its biological activity. Its molecular formula is C12H10ClN3O3SC_{12}H_{10}ClN_3O_3S, with a molecular weight of approximately 303.74 g/mol. The presence of the chloropyridine and furan moieties is thought to play a significant role in its interaction with biological targets.

Research indicates that the compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Properties : Preliminary investigations suggest that it may induce apoptosis in cancer cells, possibly through the activation of caspase pathways or modulation of cell cycle progression.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Biological Activity Effect Reference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokine production
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity against a panel of bacteria, demonstrating significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .
  • Cancer Research : In vitro studies conducted on human breast cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis, suggesting its potential as an anticancer agent. The mechanism was linked to the upregulation of pro-apoptotic proteins .
  • Inflammation Studies : A recent investigation into its anti-inflammatory properties showed that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential use in inflammatory conditions .

Q & A

Q. SHELX-based solutions :

  • SHELXD : For phase determination in twinned crystals, using high-resolution (<1.0 Å) data to resolve overlapping atoms .
  • SHELXL refinement : Apply restraints for bond distances (C-N, S-O) and anisotropic displacement parameters for non-H atoms. Use the PART instruction to model disorder .
    Validation : Check using Rint (<5%) and ADPs with PLATON .

Advanced: How do conflicting reactivity data for the cyano and sulfonyl groups impact experimental design?

Answer:
Contradictions :

  • Cyano group stability : Some studies report hydrolysis to carboxylates under acidic conditions, while others note inertness in basic media .
  • Sulfonyl group reactivity : Displacement by nucleophiles (e.g., amines) may compete with intended reactions (e.g., cyclizations).

Q. Methodological adjustments :

  • Kinetic vs. thermodynamic control : Use low temperatures (-20°C) to favor cyano retention during sulfonylations.
  • Protecting groups : Temporarily protect the sulfonyl group with trityl moieties during cyano-involving reactions .
  • In situ monitoring : Employ HPLC-MS to track intermediate formation and adjust reaction conditions dynamically.

Advanced: How can computational modeling predict intermolecular interactions influencing this compound’s bioactivity?

Answer:
Approaches :

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify reactive sites (e.g., electron-deficient cyano carbon) .
  • Molecular docking : Simulate binding to targets like kinase enzymes, using the furan ring as a π-π stacking anchor and sulfonyl group for H-bonding .
  • MD simulations : Assess solvation effects on conformation (e.g., aqueous vs. DMSO environments) .

Validation : Compare computed IR/NMR spectra with experimental data to refine force fields .

Basic: What solvent systems are optimal for studying this compound’s solubility and stability?

Answer:

  • Polar aprotic solvents : DMSO or DMF for solubility (>50 mg/mL), but avoid prolonged storage due to hygroscopicity-induced decomposition.
  • Aqueous mixtures : Use 10–20% DMSO in PBS (pH 7.4) for biological assays, with stability monitored via UV-Vis (λmax ~270 nm) .
  • Crystallization solvents : Ethanol/water (7:3) yields X-ray quality crystals by slow evaporation .

Advanced: How can contradictory biological activity data be reconciled across studies?

Answer:
Sources of discrepancy :

  • Purity variations : Impurities from incomplete sulfonylation (e.g., residual chloropyridine) may skew IC50 values. Validate via HPLC (>95% purity) .
  • Assay conditions : Differences in serum protein binding (e.g., fetal bovine vs. human serum) alter bioavailability. Standardize using serum-free media .

Q. Resolution :

  • Dose-response redundancy : Repeat assays in triplicate with internal controls (e.g., staurosporine for kinase inhibition).
  • Metabolite profiling : Use LC-MS to identify degradation products interfering with activity .

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